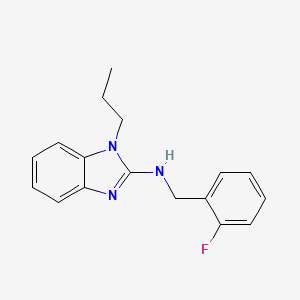

N-(2-fluorobenzyl)-1-propyl-1H-benzimidazol-2-amine

Description

Properties

Molecular Formula |

C17H18FN3 |

|---|---|

Molecular Weight |

283.34 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-propylbenzimidazol-2-amine |

InChI |

InChI=1S/C17H18FN3/c1-2-11-21-16-10-6-5-9-15(16)20-17(21)19-12-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3,(H,19,20) |

InChI Key |

SGYITKORVAETRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,2-Diaminobenzene Derivatives

A widely adopted strategy involves cyclizing 1,2-diaminobenzene precursors with carbonyl sources.

- Alkylation : 2-Nitroaniline is alkylated with 1-bromopropane in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 12 hours to yield N-propyl-2-nitroaniline.

- Reduction : The nitro group is reduced using hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol at 25°C for 6 hours, producing 1-propyl-1,2-diaminobenzene.

- Cyclization : The diamine reacts with 2-fluorobenzaldehyde in methanesulfonic acid at 120°C for 8 hours, forming the benzimidazole core via dehydration.

- Purification : The crude product is extracted with isopropanol, treated with activated charcoal, and crystallized to achieve >85% purity.

Key Parameters :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | K₂CO₃, DMF | 80°C | 12 h | 78% |

| 2 | H₂/Pd-C | 25°C | 6 h | 92% |

| 3 | MeSO₃H | 120°C | 8 h | 65% |

Coupling via Phosphorus Pentoxide-Mediated Activation

Phosphorus pentoxide (P₂O₅) in methanesulfonic acid facilitates direct coupling of preformed benzimidazole intermediates.

Procedure :

- Intermediate Synthesis : 1-Propyl-1H-benzimidazole-2-carboxylic acid is synthesized by cyclizing N-propyl-o-phenylenediamine with formic acid at 100°C.

- Activation : The carboxylic acid is dissolved in methanesulfonic acid, and P₂O₅ is added at 130°C to form an acyl phosphate intermediate.

- Amination : 2-Fluorobenzylamine is introduced, and the mixture is stirred at 140°C for 4 hours.

- Isolation : The product is precipitated by adjusting the pH to 2–3 with NaOH and extracted with isopropanol/water (3:1).

Advantages :

Reductive Amination of 2-Chlorobenzimidazoles

A two-step process involving halogenation followed by amination:

- Chlorination : 1-Propyl-1H-benzimidazole is treated with phosphorus oxychloride (POCl₃) at 70°C to form 2-chloro-1-propyl-1H-benzimidazole.

- Amination : The chloride undergoes nucleophilic substitution with 2-fluorobenzylamine in DMF at 100°C for 12 hours.

- Reduction : Sodium borohydride (NaBH₄) in methanol reduces any imine byproducts, enhancing purity.

Analytical Data :

- ¹H NMR (DMSO-d₆, 600 MHz): δ 8.21 (s, 1H, NH), 7.62–7.58 (m, 2H, Ar-H), 7.45–7.40 (m, 3H, Ar-H), 4.72 (s, 2H, CH₂), 3.89 (t, 2H, N-CH₂), 1.85 (hex, 2H, CH₂), 0.98 (t, 3H, CH₃).

- HPLC : Purity ≥98% (C18 column, acetonitrile/water 70:30).

Optimization and Challenges

Solvent and Temperature Effects

Byproduct Mitigation

- Charcoal treatment removes colored impurities.

- Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers.

Analytical Characterization

Spectroscopic Methods

X-ray Crystallography

While no data exists for this compound, analogous structures show planar benzimidazole cores with substituents in equatorial orientations.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-1-propyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

N-(2-fluorobenzyl)-1-propyl-1H-benzimidazol-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-1-propyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(2-fluorobenzyl)-1-propyl-1H-benzimidazol-2-amine can be contextualized by comparing it to related benzimidazole and heterocyclic amines. Below is a detailed analysis:

Table 1: Comparative Analysis of Structural Analogues

Key Insights:

Substituent Effects on Bioactivity: The 2-fluorobenzyl group in the target compound likely improves membrane permeability and metabolic stability compared to non-fluorinated analogues (e.g., N-(thienylmethyl) derivatives ). Fluorine’s electronegativity may also enhance binding affinity to hydrophobic enzyme pockets. The propyl chain at the 1-position balances solubility and lipophilicity, contrasting with shorter chains (e.g., methyl) that might reduce bioavailability.

Heterocyclic Modifications :

- Replacement of benzimidazole with benzothiazole (as in ) introduces sulfur, which can facilitate metal coordination or redox activity. This modification is critical in antiparasitic agents.

- Pyrimidine-substituted benzimidazoles (e.g., ) exhibit stronger hydrogen-bonding capacity, making them suitable for targeting nucleotide-binding domains.

Synthetic Flexibility :

- Methods like POCl₃-mediated condensation () and X-ray crystallography (via SHELX ) are broadly applicable to characterize such compounds, underscoring the importance of robust analytical techniques.

Biological Activity

N-(2-fluorobenzyl)-1-propyl-1H-benzimidazol-2-amine is a benzimidazole derivative notable for its potential biological activities, particularly in pharmacological applications. This compound has garnered attention due to its antiproliferative effects against various cancer cell lines and its antifungal properties. The following sections explore its synthesis, biological activity, and relevant research findings.

- Molecular Weight : Approximately 253.31 g/mol.

- Chemical Structure : Characterized by a benzimidazole core substituted with a propyl group and a 2-fluorobenzyl moiety.

Synthesis

The synthesis of this compound typically involves:

- Reactants : 2-fluorobenzylamine and 1-propyl-1H-benzimidazole-2-carboxaldehyde.

- Mechanism : Nucleophilic substitution or condensation reactions.

- Purification : Techniques such as crystallization or chromatography are employed to isolate the product.

Anticancer Properties

This compound has been investigated for its antiproliferative effects against various cancer cell lines. Key findings include:

- Mechanism of Action : Induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, essential components in the apoptotic pathway.

- Research Data : Studies indicate significant cytotoxicity against cell lines such as MDA-MB-231, with IC50 values indicating effective inhibition at low concentrations .

Antifungal Activity

The compound also exhibits antifungal properties, particularly against strains such as Candida albicans. Research findings suggest:

- Inhibition Concentrations : Moderate antifungal activity with MIC values around 64 μg/mL against Candida albicans and Aspergillus niger .

Comparative Analysis

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(benzyl)-1-propyl-1H-benzimidazol-2-amine | Benzyl group instead of fluorobenzyl | Potentially different biological activity profile |

| N-(4-fluorobenzyl)-1-propyl-1H-benzimidazol-2-am | 4-Fluoro substitution on benzyl | May exhibit enhanced lipophilicity |

| 2-(4-chlorophenyl)-1-propyl-1H-benzimidazole | Chlorine substitution on phenyl ring | Known for strong antifungal activity |

Case Studies

Several case studies have highlighted the biological efficacy of benzimidazole derivatives, including this compound:

- In Vitro Studies : Evaluated against multiple cancer cell lines, demonstrating a consistent pattern of antiproliferative activity .

- Antimicrobial Studies : Assessed for antibacterial and antifungal activities, showing promising results comparable to standard drugs like ciprofloxacin and griseofulvin .

Q & A

Q. What are the standard synthetic routes for N-(2-fluorobenzyl)-1-propyl-1H-benzimidazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors like substituted benzimidazoles and fluorinated benzylamines. For example, refluxing 1-propyl-1H-benzimidazol-2-amine with 2-fluorobenzyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 80–100°C for 6–12 hours yields the target compound. Catalysts like POCl₃ (used in analogous thiadiazole syntheses) may enhance reaction efficiency . Purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Optimization requires monitoring pH, temperature, and stoichiometry using TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹, C-F bonds at 1200–1100 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm as singlet; propyl chain protons at δ 0.8–1.6 ppm). ¹³C NMR distinguishes aromatic carbons (e.g., fluorinated C at ~160 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~328.2) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, and what assays are suitable for preclinical studies?

Prioritize in vitro assays such as:

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) . For in vivo studies, use murine models to assess pharmacokinetics (oral bioavailability, half-life) and toxicity (LD₅₀) .

Q. What computational methods aid in predicting the compound’s reactivity and binding interactions?

- DFT Studies : Optimize geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, DNA). Focus on hydrogen bonding with fluorine and benzimidazole moieties .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

- Reproducibility Checks : Validate protocols using identical reagents and equipment.

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., C–F bond angles in fluorobenzyl groups) .

- Meta-Analysis : Compare datasets across studies to identify outliers (e.g., MIC variations due to bacterial strain differences) .

Q. What strategies optimize the compound’s stability under experimental storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.